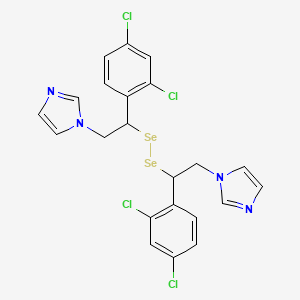

Antifungal agent 41

Description

Structure

2D Structure

Properties

Molecular Formula |

C22H18Cl4N4Se2 |

|---|---|

Molecular Weight |

638.2 g/mol |

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethyl]diselanyl]ethyl]imidazole |

InChI |

InChI=1S/C22H18Cl4N4Se2/c23-15-1-3-17(19(25)9-15)21(11-29-7-5-27-13-29)31-32-22(12-30-8-6-28-14-30)18-4-2-16(24)10-20(18)26/h1-10,13-14,21-22H,11-12H2 |

InChI Key |

GGUREOHGCPZNJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)[Se][Se]C(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Compounds Designated as Antifungal Agent 41

Disclaimer: The designation "Antifungal agent 41" is not a standardized chemical identifier. Scientific literature and commercial catalogs use this term to refer to distinct chemical entities. This guide provides a detailed overview of the available information for each compound identified under this name, with a primary focus on a specific analog of Coruscanone A, for which the most comprehensive data is available.

Coruscanone A Analog 41: A Cyclopentenedione Derivative

A significant body of information refers to "compound 41" as a synthetic analog of Coruscanone A, a natural product with potent antifungal properties. This analog was synthesized and evaluated for its biological activity in a study aimed at understanding the structure-activity relationships of this class of compounds.[1][2]

Chemical Structure and Properties

Compound 41 is chemically known as 2-((E)-1-methoxy-3-(furan-2-yl)allylidene)-4-methylcyclopent-4-ene-1,3-dione. Its structure features a cyclopentenedione core, which is considered the pharmacophore responsible for its antifungal activity.[1][2] The side chain contains a furan moiety.[1]

| Property | Value |

| IUPAC Name | 2-((E)-1-methoxy-3-(furan-2-yl)allylidene)-4-methylcyclopent-4-ene-1,3-dione |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.24 g/mol |

| Chemical Class | Cyclopentenedione |

Synthesis

The synthesis of Coruscanone A analog 41 is part of a broader synthetic effort to create various analogs by modifying the side chain of the parent compound.[1] The general approach involves the reaction of a Wittig reagent derived from an appropriate ketone with citraconic anhydride, followed by a base-catalyzed rearrangement and methylation. For analog 41, the side chain is derived from a furan-containing ketone.[1]

Caption: General synthetic workflow for Coruscanone A analog 41.

Biological Activity

Coruscanone A analog 41 has demonstrated potent in vitro activity against several opportunistic fungal pathogens. Its activity is comparable, though slightly weaker, to the parent compound, Coruscanone A.[1]

| Fungal Strain | MIC (μg/mL) |

| Candida albicans (ATCC 90028) | 4.16 |

| Cryptococcus neoformans (ATCC 90113) | 8.33 |

| Aspergillus fumigatus (ATCC 90906) | >20 |

| C. albicans (Fluconazole-R, 12-99) | 4.16 |

| C. albicans (Fluconazole-R, 13-99) | 4.16 |

Data sourced from Babu et al., J. Med. Chem., 2007.[1][2]

The in vitro cytotoxicity of analog 41 was evaluated against mammalian kidney cell lines. It is noted as one of the more cytotoxic compounds among the analogs synthesized in the study.[1]

| Cell Line | IC₅₀ (μg/mL) |

| Vero (African green monkey kidney) | 2.1 |

| LLC-PK1 (Pig kidney epithelial) | 2.4 |

Data sourced from Babu et al., J. Med. Chem., 2007.[1][2]

Postulated Mechanism of Action

The antifungal activity of Coruscanone A and its analogs is believed to stem from the chemical reactivity of the 2-methoxymethylenecyclopent-4-ene-1,3-dione moiety. This structural element acts as a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules, such as enzymes or proteins, within the fungal cell. This covalent modification can lead to enzyme inhibition and disruption of essential cellular processes, ultimately resulting in fungal cell death.[1]

Caption: Postulated Michael addition mechanism of action for Analog 41.

This compound (Compound B01)

Another entity referred to as "this compound" is a product listed by the chemical supplier MedChemExpress (MCE), where it is also designated as "compound B01".[3]

Available Information

Information on this compound is sparse and limited to the supplier's description.

-

Reported Activity: It is described as an antifungal agent with inhibitory effects on Candida albicans both in vitro and in vivo.[3]

-

Potential Application: MCE suggests its use in research on invasive fungal infections.[3]

Note: The chemical structure, molecular formula, and any quantitative data regarding the potency or properties of this compound (Compound B01) are not publicly available. Without this information, a detailed technical analysis is not possible.

Experimental Protocols

The following are generalized experimental protocols representative of those used to evaluate the antifungal activity and cytotoxicity of novel compounds like Coruscanone A analog 41.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth, and the suspension is adjusted to a standardized concentration (e.g., using a spectrophotometer to achieve a specific optical density).

-

Drug Dilution Series: The test compound is serially diluted in a multi-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the standardized fungal suspension. Positive (no drug) and negative (no fungus) control wells are included.

-

Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control, as determined by visual inspection or spectrophotometric reading.

Caption: Workflow for MIC determination by broth microdilution.

Cytotoxicity Assay (e.g., MTT Assay)

This protocol is used to assess the toxicity of a compound against mammalian cell lines.

-

Cell Seeding: Mammalian cells (e.g., Vero) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compound is added to the wells in a series of dilutions. Control wells (no compound) are also included.

-

Incubation: The plate is incubated for a specified duration (e.g., 48-72 hours) to allow the compound to affect cell viability.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. The IC₅₀ is the concentration that reduces cell viability by 50%.

References

- 1. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antifungal activity, and structure-activity relationships of coruscanone A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: Mechanism of Action of Fluconazole against Candida albicans

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initially requested "antifungal agent 41" does not correspond to a recognized compound in the scientific literature based on available data. This guide focuses on the well-characterized antifungal agent, Fluconazole , to demonstrate the requested format and depth of technical information.

Executive Summary

Fluconazole is a triazole antifungal agent widely used in the treatment of infections caused by Candida albicans. Its primary mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, lanosterol 14-α-demethylase.[1][2][3] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that maintains its integrity and fluidity.[1][2][4] By disrupting ergosterol synthesis, fluconazole leads to the accumulation of toxic sterol precursors and a compromised cell membrane, ultimately inhibiting fungal growth.[3][4]

Quantitative Data: In Vitro Susceptibility of Candida albicans to Fluconazole

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of fluconazole against Candida albicans isolates from various studies. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

| Study Reference | Number of C. albicans Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| [5] | 53 | 0.25–32 | 0.5 | 16 |

| [6] | 44 | Not Specified | 1 | 4 |

Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. Variations in MIC ranges can be attributed to differences in geographic location, patient populations, and the prevalence of antifungal resistance.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fluconazole's antifungal activity is primarily due to its high specificity for the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway.

The key steps in the mechanism are:

-

Inhibition of Lanosterol 14-α-demethylase: Fluconazole binds to the heme iron of the enzyme, preventing it from demethylating lanosterol.[1]

-

Depletion of Ergosterol: The inhibition of this enzyme halts the production of ergosterol, the primary sterol in the fungal cell membrane.[1][2]

-

Accumulation of Toxic Sterols: The blockage of the pathway leads to the accumulation of 14-α-methylated sterols, such as lanosterol.[4]

-

Cell Membrane Disruption: The absence of ergosterol and the accumulation of toxic sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability and inhibition of cell growth.[7]

Signaling Pathway Diagram: Ergosterol Biosynthesis and Fluconazole Inhibition

References

- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drugs.com [drugs.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Susceptibility of Candida Species to Four Antifungal Agents Assessed by the Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antifungal Spectrum of Antifungal Agent 41: A Technical Guide

Disclaimer: Publicly available data for a compound specifically designated "Antifungal agent 41" is not available. This technical guide has been generated using publicly accessible data for Fluconazole , a widely studied triazole antifungal agent, as a representative example to fulfill the structural and content requirements of the user request. The data presented herein pertains to Fluconazole and should not be attributed to any other investigational agent.

This document provides an in-depth overview of the in vitro antifungal spectrum of Fluconazole, targeting researchers, scientists, and drug development professionals. It includes comprehensive data on its activity against a range of fungal pathogens, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

In Vitro Antifungal Activity

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial inoculum.

Data Summary

The following tables summarize the in vitro activity of Fluconazole against various clinically relevant fungal species. MIC values are presented as MIC₅₀ (the concentration inhibiting 50% of isolates) and MIC₉₀ (the concentration inhibiting 90% of isolates).

Table 1: In Vitro Activity of Fluconazole against Candida Species

| Fungal Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | 13,338 | 0.5 | 2 | ≤0.25 - >64 |

| Candida glabrata | 13,338 | 16 | 32 | ≤0.25 - >64 |

| Candida parapsilosis | 13,338 | 2 | 2 | ≤0.25 - >64 |

| Candida tropicalis | 13,338 | 2 | 2 | ≤0.25 - >64 |

| Candida krusei | 13,338 | 32 | >64 | ≤0.25 - >64 |

| Candida lusitaniae | 13,338 | 0.5 | 2 | ≤0.25 - >64 |

Data compiled from a large surveillance study.[1]

Table 2: In Vitro Activity of Fluconazole against Cryptococcus neoformans

| Fungal Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Cryptococcus neoformans | 28 | 4 | 16 | 0.25 - 64 |

Data from a study correlating MICs with clinical outcome.[2]

Table 3: In Vitro Activity of Fluconazole against Dermatophytes

| Fungal Species | No. of Isolates | Mean MIC (µg/mL) |

| Trichophyton rubrum | Not specified | 6.4 |

| Trichophyton mentagrophytes | Not specified | 23.9 |

| Microsporum canis | Not specified | 18.3 |

| Epidermophyton floccosum | Not specified | 3.5 |

Data from a comparative study against Candida albicans and dermatophytes.[3]

Table 4: Minimum Fungicidal Concentration (MFC) Data for Fluconazole

| Fungal Species | MFC/MIC Ratio | Interpretation |

| Candida spp. | Generally >4 | Fungistatic |

Note: Fluconazole is generally considered fungistatic against most Candida species, meaning the MFC is often significantly higher than the MIC.[4] Specific MFC values are highly variable and less frequently reported in literature than MICs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in determining the in vitro antifungal spectrum.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guideline for yeast susceptibility testing.[1][2][5]

-

Preparation of Antifungal Stock Solution:

-

Fluconazole is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1600 µg/mL).

-

-

Preparation of Microdilution Plates:

-

A series of two-fold dilutions of the antifungal agent is prepared in 96-well microtiter plates using RPMI-1640 medium buffered to pH 7.0 with MOPS buffer.

-

The final concentrations typically range from 0.125 to 64 µg/mL.

-

A growth control well (no antifungal agent) and a sterility control well (no inoculum) are included on each plate.

-

-

Inoculum Preparation:

-

Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.

-

The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

This suspension is further diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter wells.

-

-

Incubation:

-

The inoculated plates are incubated at 35°C.

-

For Candida spp., readings are taken at 24 hours.[1]

-

For Cryptococcus spp., a longer incubation of 72 hours may be required.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control well. This can be assessed visually or with a spectrophotometer.

-

Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a follow-up to the MIC determination.[6]

-

Subculturing from MIC Plates:

-

Following the determination of the MIC, a small aliquot (e.g., 20 µL) is taken from each well that shows no visible growth in the MIC assay.

-

Aliquots are also taken from the growth control well.

-

-

Plating:

-

The aliquots are plated onto a suitable agar medium (e.g., Sabouraud dextrose agar) that does not contain any antifungal agent.

-

-

Incubation:

-

The plates are incubated at 35°C for 24 to 48 hours, or until growth is visible in the subculture from the growth control well.

-

-

Interpretation of Results:

-

The MFC is defined as the lowest concentration of the antifungal agent from which fewer than three colonies are observed, which corresponds to approximately a 99.9% killing activity.[7]

-

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[8][9] This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[10][11] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols, resulting in the arrest of fungal growth.[8][12]

Caption: Mechanism of action of Fluconazoled.

Experimental Workflow: In Vitro Antifungal Susceptibility Testing

The following diagram illustrates the logical workflow for determining the MIC and MFC of an antifungal agent.

Caption: Workflow for MIC and MFC determination.

References

- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]

- 7. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. droracle.ai [droracle.ai]

- 10. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 11. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity of Antifungal Agent 41: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary biological activity of Antifungal Agent 41, also identified as compound B01. The data presented herein demonstrates its potential as a broad-spectrum antifungal agent with notable activity against various Candida species, including fluconazole-resistant strains, as well as other pathogenic fungi. This document outlines its in vitro and in vivo efficacy, offering a foundational resource for further research and development.

In Vitro Antifungal Susceptibility

This compound has demonstrated significant inhibitory and fungicidal activity against a range of clinically relevant fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values obtained from in vitro susceptibility testing.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species [1][2]

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | - | 2 |

| Candida albicans | SC5314 | 1 |

| Candida glabrata | - | 8 |

| Candida parapsilosis | - | 2 |

| Candida krusei | - | 8 |

| Candida zeylanoides | - | 0.25 |

| Cryptococcus neoformans | - | 4 |

| Aspergillus fumigatus | - | 1 |

Table 2: Antifungal Activity of this compound against Fluconazole-Resistant Candida albicans [2]

| Strain | MIC (µg/mL) |

| CaR | 2 |

| 17# | 8 |

| 632 | 4 |

| 901 | 2 |

| 904 | 4 |

Table 3: Minimum Fungicidal Concentration (MFC) of this compound against Candida albicans [2]

| Strain | MFC (µg/mL) |

| C. albicans | 16 |

| C. albicans (SC5314) | 8 |

| CaR (Fluconazole-Resistant) | 16 |

| 17# (Fluconazole-Resistant) | >64 |

| 632 (Fluconazole-Resistant) | 16 |

| 901 (Fluconazole-Resistant) | 2 |

| 904 (Fluconazole-Resistant) | 4 |

Anti-Biofilm Activity

The agent has also shown efficacy in inhibiting the formation of Candida albicans biofilms, a critical factor in the pathogenicity of this fungus.

Table 4: Inhibition of Candida albicans Biofilm Formation by this compound [2]

| C. albicans Strain | SMIC₅₀ (µg/mL) | SMIC₈₀ (µg/mL) |

| ATCC SC5314 | 0.5 | 4-32 |

| CPCC400616 | 0.5-4 | 2-4 |

SMIC₅₀/₈₀: Sessile Minimum Inhibitory Concentration required to inhibit 50% or 80% of biofilm formation.

In Vivo Efficacy

Preliminary in vivo studies have demonstrated the antifungal effects of this compound in a murine model of systemic candidiasis.

Table 5: In Vivo Antifungal Effect of this compound [2]

| Animal Model | Infection | Dosage | Administration | Duration | Outcome |

| Mice | C. albicans ATCC SC5314 | 6-12 mg/kg | Intraperitoneal (i.p.), once daily | 5 days | Demonstrated in vivo antifungal effects |

Experimental Protocols

While detailed proprietary protocols are not publicly available, the following methodologies are standard for the types of experiments conducted.

In Vitro Antifungal Susceptibility Testing

A broth microdilution method is likely employed to determine the Minimum Inhibitory Concentration (MIC) values. This involves preparing serial dilutions of this compound in a liquid growth medium in microtiter plates. Standardized suspensions of the fungal isolates are then added to the wells. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that visibly inhibits fungal growth. To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is sub-cultured onto agar plates without the antifungal agent. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.[2]

Biofilm Inhibition Assay

To assess the anti-biofilm activity, Candida albicans is cultured in microtiter plates under conditions that promote biofilm formation. This compound is added at various concentrations during the initial adhesion phase or during biofilm maturation. After incubation, the biofilm biomass is quantified using methods such as crystal violet staining or metabolic assays (e.g., XTT reduction assay). The Sessile MIC (SMIC) is then determined as the concentration that inhibits a certain percentage (e.g., 50% or 80%) of biofilm formation compared to the untreated control.[2]

In Vivo Murine Model of Systemic Candidiasis

For in vivo efficacy studies, a systemic infection is induced in mice, typically by intravenous injection of a standardized suspension of Candida albicans. Treatment with this compound is initiated at specified dosages and routes of administration (e.g., intraperitoneally) for a defined period. The effectiveness of the treatment is evaluated by monitoring survival rates, and by determining the fungal burden in target organs such as the kidneys, which is a primary site of colonization in this model.[2]

Proposed Mechanism of Action (Hypothesized)

While the precise mechanism of action for this compound has not been explicitly detailed in the available literature, its chemical class and the common targets of similar antifungal agents suggest a likely mode of action. It is hypothesized that this compound, like other azole antifungals, targets the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability, impaired cell growth, and ultimately, cell death.

Caption: Hypothesized signaling pathway for this compound's antifungal activity.

Experimental and Logical Workflow

The preliminary screening of a novel antifungal agent like this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo validation.

Caption: A logical workflow for the preliminary screening of antifungal agents.

References

The Discovery and Isolation of Antifungal Agent 41 (Plakinic Acid L) from a Symbiotic Marine Sponge Association: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. The marine environment, with its vast biodiversity, represents a promising frontier for identifying new therapeutic compounds. This technical guide details the discovery, isolation, and characterization of the potent antifungal agent 41, identified as Plakinic Acid L. This polyketide is a natural product isolated from the symbiotic association of the marine sponges Plakortis halichondroides and Xestospongia deweerdtae. Plakinic Acid L exhibits significant in vitro activity against a range of clinically relevant fungal pathogens, including various species of Candida and Cryptococcus. This document provides a comprehensive overview of the experimental protocols for its isolation, quantitative antifungal activity data, and a proposed mechanism of action involving the disruption of fungal calcium homeostasis, offering a foundation for further research and development.

Introduction

In recent decades, the incidence of invasive fungal infections has risen dramatically, particularly in immunocompromised individuals. This, coupled with the increasing prevalence of antifungal drug resistance, underscores the urgent need for new classes of antifungal compounds. Natural products, with their inherent chemical diversity and biological activity, have historically been a rich source of new pharmaceuticals. Marine invertebrates, particularly sponges, are prolific producers of unique secondary metabolites, many of which possess potent antimicrobial properties.

This guide focuses on a specific antifungal compound, designated as agent 41 in initial screening studies, and subsequently identified as Plakinic Acid L. This compound belongs to a class of bioactive polyketides known as plakinic acids, which are characterized by a 1,2-dioxolane ring structure.

Discovery and Natural Source

This compound, Plakinic Acid L, was discovered through bioassay-guided fractionation of extracts from a symbiotic association of two marine sponges: Plakortis halichondroides and Xestospongia deweerdtae.[1] This sponge consortium, collected from the waters of the Bahamas, has proven to be a rich source of novel polyketide endoperoxides with a range of biological activities. The initial screening of the crude extracts revealed potent antifungal activity, prompting further investigation to isolate the active constituents.

Quantitative Data: Antifungal Activity of Plakinic Acid L

Plakinic Acid L has demonstrated potent in vitro activity against a panel of clinically significant fungal pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, are summarized in the table below.

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | ≤ 0.5 | [1] |

| Candida glabrata | ≤ 0.5 | [1] |

| Candida krusei | ≤ 0.5 | [1] |

| Cryptococcus neoformans | ≤ 0.5 | [1] |

Table 1: In Vitro Antifungal Activity of Plakinic Acid L

Experimental Protocols

The isolation of Plakinic Acid L is achieved through a multi-step process involving extraction, solvent partitioning, and chromatographic separation, guided by antifungal bioassays at each stage.

Collection and Preparation of Sponge Material

-

The symbiotic sponge association of Plakortis halichondroides and Xestospongia deweerdtae is collected by scuba diving.

-

The collected sponge material is immediately frozen and then freeze-dried to preserve the integrity of the secondary metabolites.

-

The dried sponge material is ground into a fine powder to maximize the surface area for extraction.

Extraction and Solvent Partitioning

-

The powdered sponge material is exhaustively extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

-

The resulting crude extract is concentrated under reduced pressure to yield a dark-brown residue.

-

This residue is then subjected to solvent partitioning with n-hexane, chloroform (CHCl₃), n-butanol, and water.[1] The antifungal activity is concentrated in the chloroform-soluble fraction.

Chromatographic Purification

-

Flash Chromatography: The active chloroform fraction is subjected to flash chromatography on a silica gel column.[1] The column is eluted with a gradient of solvents of increasing polarity to achieve initial separation of the compounds. Fractions are collected and tested for antifungal activity.

-

High-Performance Liquid Chromatography (HPLC): The active fractions from flash chromatography are further purified by reversed-phase HPLC.[1] This step is crucial for isolating Plakinic Acid L to homogeneity. The specific conditions for HPLC, such as the column type, mobile phase composition, and flow rate, are optimized based on the separation of the target compound.

Structure Elucidation

The chemical structure of Plakinic Acid L is determined using a combination of spectroscopic techniques:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.[1]

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework of the molecule.[1]

-

Infrared (IR) Spectroscopy: To identify key functional groups.[1]

-

Circular Dichroism (CD) Spectroscopy: To determine the absolute stereochemistry of the molecule.[1]

Visualizations

Experimental Workflow for Isolation

Caption: Bioassay-guided isolation workflow for Plakinic Acid L.

Proposed Signaling Pathway of Antifungal Action

While the precise molecular target of Plakinic Acid L has not been definitively elucidated, studies on the structurally related Plakortide F acid suggest a mechanism involving the disruption of calcium homeostasis, which in turn affects the calcineurin signaling pathway.[2] This pathway is a critical regulator of stress responses, virulence, and drug resistance in many fungal pathogens.

Caption: Proposed mechanism of Plakinic Acid L via calcium homeostasis disruption.

Conclusion and Future Directions

Plakinic Acid L, isolated from the symbiotic marine sponges Plakortis halichondroides and Xestospongia deweerdtae, represents a promising new lead compound for the development of novel antifungal therapeutics. Its potent in vitro activity against a range of clinically important yeasts is a strong starting point for further investigation.

Future research should focus on several key areas:

-

Total Synthesis: The development of a total synthesis route for Plakinic Acid L and its analogues would enable a more thorough investigation of its structure-activity relationships and provide a sustainable source of the compound for further studies.

-

Mechanism of Action Studies: A definitive elucidation of the molecular target and the precise mechanism by which Plakinic Acid L exerts its antifungal effects is crucial. This will aid in identifying potential resistance mechanisms and in the rational design of more potent derivatives.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models of fungal infections are necessary to evaluate the in vivo efficacy, pharmacokinetics, and toxicity profile of Plakinic Acid L.

-

Spectrum of Activity: Further screening against a broader panel of fungal pathogens, including filamentous fungi (molds), would provide a more complete picture of its antifungal spectrum.

The discovery of Plakinic Acid L highlights the continued importance of natural product research, particularly from underexplored marine ecosystems, in the quest for new medicines to combat infectious diseases.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Antifungal Agent 41

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 41 is a compound with demonstrated inhibitory effects against Candida albicans both in vitro and in vivo, marking it as a molecule of significant interest for the research and development of novel treatments for invasive fungal infections[1]. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, based on its putative chemical structure. Detailed experimental protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are presented. Furthermore, this document includes predicted spectroscopic data to serve as a benchmark for experimental verification. A hypothesized mechanism of action, targeting the ergosterol biosynthesis pathway, is also discussed and visually represented.

Chemical Structure and Properties

While a definitive public confirmation linking the designation "this compound" to a specific CAS number is pending, available data strongly suggests its identity as the compound with the following structure, as cataloged in PubChem with CID 163114077[2].

Table 1: Chemical Identity of this compound

| Parameter | Value |

| IUPAC Name | (3R,5R,6S,8R,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-one[2] |

| Molecular Formula | C27H46O3[2] |

| Molecular Weight | 418.7 g/mol [2] |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water (predicted) |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its sterol-like structure. These values are derived from computational models and typical spectroscopic characteristics of similar sterol compounds.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 - 4.1 | m | 2H | CH-OH |

| ~0.6 - 2.5 | m | 41H | Aliphatic Protons |

| ~0.65 | s | 3H | C18-CH₃ |

| ~0.90 | s | 3H | C19-CH₃ |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~210 | C=O (Ketone) |

| ~70 - 80 | CH-OH |

| ~12 - 60 | Aliphatic Carbons |

Table 4: Predicted Mass Spectrometry Data

| Technique | Predicted m/z | Interpretation |

| ESI-MS | 419.35198 | [M+H]⁺ |

| 441.33392 | [M+Na]⁺ | |

| 417.33742 | [M-H]⁻ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer with a cryoprobe.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Receiver Gain: Set automatically

-

Acquisition Time: ~2.7 s

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Receiver Gain: Set automatically

-

Acquisition Time: ~1.1 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.

Acquisition Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+

-

Capillary Voltage: 3.5 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: 100-1000 m/z

Data Analysis:

-

Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺).

-

For tandem MS (MS/MS) experiments, select the primary molecular ion for fragmentation and analyze the resulting product ions to deduce structural information, which is particularly useful for sterol-like molecules[3][4].

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Data Analysis:

-

Identify characteristic absorption bands for key functional groups.

-

O-H stretch (alcohols): Broad band around 3300-3500 cm⁻¹

-

C-H stretch (alkanes): Sharp bands around 2850-3000 cm⁻¹

-

C=O stretch (ketone): Strong, sharp band around 1700-1725 cm⁻¹

-

Visualizations

Experimental Workflow

Caption: General Spectroscopic Analysis Workflow.

Hypothesized Signaling Pathway

The sterol-like structure of this compound suggests a mechanism of action that interferes with the fungal cell membrane. A primary target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability and ultimately cell death[5].

Caption: Hypothesized Inhibition of Ergosterol Biosynthesis.

Conclusion

This guide outlines the foundational spectroscopic methods for the characterization of this compound. The provided protocols and predicted data serve as a robust starting point for researchers. Experimental verification of the predicted data will be crucial in confirming the structure and purity of the compound. Further studies, including two-dimensional NMR experiments (COSY, HSQC, HMBC) and detailed fragmentation analysis by tandem mass spectrometry, will provide a more definitive structural elucidation. Understanding the precise mechanism of action through targeted biochemical assays will be the next critical step in the development of this promising antifungal agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (3R,5R,6S,8R,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-one | C27H46O3 | CID 163114077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diagnostic Fragmentations of Animal and Fungal Sterols/Stanols Obtained by APCI–Tandem Mass Spectrometry: A Route Towards Unknown Free Sterol Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fungicidal vs. Fungistatic Nature of Antifungal Agent 41 (Compound B01)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 41, identified as compound B01, is a novel selenium-containing azole derivative that has demonstrated significant antifungal properties. This technical guide provides a comprehensive analysis of its fungicidal versus fungistatic activity, supported by available data and detailed experimental methodologies. The primary mechanism of action for compound B01 is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway. Disruption of this pathway compromises the integrity of the fungal cell membrane. This document summarizes the available quantitative data on its in-vitro activity against various Candida species and outlines the standardized protocols for determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).

Introduction

This compound (compound B01) is a diselenide derivative belonging to the azole class of antifungals.[1] It has shown potent inhibitory effects against a range of pathogenic fungi, including fluconazole-resistant strains of Candida albicans.[1] The distinction between fungistatic and fungicidal activity is critical in the clinical application of antifungal agents. Fungistatic agents inhibit fungal growth, relying on the host's immune system to clear the infection, while fungicidal agents actively kill the fungal cells. The determination of whether an agent is fungicidal or fungistatic is typically based on the ratio of its Minimum Fungicidal Concentration (MFC) to its Minimum Inhibitory Concentration (MIC). An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, whereas a ratio > 4 suggests fungistatic activity.[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Similar to other azole antifungals, compound B01 targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a key catalyst in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and integrity. By inhibiting CYP51, compound B01 disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol. This alteration in the cell membrane composition results in increased permeability and ultimately inhibits fungal growth.[1][3]

Quantitative Data: In-Vitro Activity

While the primary research indicates that this compound (compound B01) exhibits excellent activity against various Candida species, specific MIC and MFC values from the definitive study "Discovery of novel selenium-containing azole derivatives as antifungal agents by exploiting the hydrophobic cleft of CYP51" are not publicly available in the abstract.[1] To definitively classify the agent as fungicidal or fungistatic, the MFC/MIC ratio is required. The table below is structured to present such data once it becomes available through the full-text publication.

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Fungicidal/Fungistatic |

| Candida albicans (ATCC 90028) | Data not available | Data not available | Data not available | To be determined |

| Candida glabrata (ATCC 90030) | Data not available | Data not available | Data not available | To be determined |

| Candida parapsilosis (ATCC 22019) | Data not available | Data not available | Data not available | To be determined |

| Candida krusei (ATCC 6258) | Data not available | Data not available | Data not available | To be determined |

| Fluconazole-resistant C. albicans | Data not available | Data not available | Data not available | To be determined |

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of novel antifungal agents, based on standardized protocols. The precise parameters for this compound would be detailed in the full research publication.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.

Protocol:

-

Fungal Strains: Standard ATCC strains of Candida species are used.

-

Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS.

-

Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in the assay medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in the 96-well microtiter plates.

-

Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is determined as an extension of the MIC assay.

Protocol:

-

Subculturing: Following the MIC reading, a small aliquot (typically 10-20 µL) is taken from each well that shows no visible growth (i.e., at and above the MIC).

-

Plating: The aliquots are plated onto agar plates (e.g., Sabouraud Dextrose Agar) that do not contain the antifungal agent.

-

Incubation: The agar plates are incubated at 35°C for 48 hours, or until growth is evident in the control subcultures.

-

MFC Reading: The MFC is defined as the lowest concentration of the antifungal agent from which fewer than three colonies grow, which corresponds to approximately a 99.9% killing activity.[4]

Conclusion

This compound (compound B01) is a promising novel selenium-containing azole that functions by inhibiting the ergosterol biosynthesis pathway. While its potent in-vitro activity against pathogenic Candida species is established, the definitive classification of its fungicidal versus fungistatic nature awaits the public release of specific MFC data. The standardized protocols outlined in this guide provide the framework for the necessary experimental evaluation. Further research, including the determination of the MFC/MIC ratio, is crucial for understanding the full therapeutic potential of this compound and guiding its future development and clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. pacificbiolabs.com [pacificbiolabs.com]

- 3. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Assessment of Antifungal Agent 41 (Compound B01): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive initial toxicity assessment of Antifungal Agent 41, also identified as Compound B01. This novel selenium-containing azole derivative has demonstrated potent antifungal activity, particularly against Candida albicans, both in vitro and in vivo.[1][2] This document summarizes the available quantitative data, details key experimental protocols, and visualizes the agent's mechanism of action and experimental workflows.

Executive Summary

This compound (Compound B01) is a promising antifungal candidate that functions as an inhibitor of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[3][4] Preclinical data indicate a favorable toxicity profile, with low cytotoxicity against mammalian cell lines and low acute and subacute toxicity in murine models.[1][3] The agent effectively reduces fungal burden in systemic Candida albicans infections in vivo.[1][3] This guide synthesizes the initial findings to support further investigation and development of this compound.

Quantitative Toxicity and Efficacy Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Antifungal Activity of this compound (Compound B01)

| Fungal Species | MIC Range (µg/mL) | Fold-change vs. Fluconazole | Reference |

| Candida albicans | 4- to 64-fold more potent | [4] | |

| Candida glabrata | Data not available | ||

| Candida parapsilosis | Data not available | ||

| Candida krusei | Data not available | ||

| Fluconazole-resistant C. albicans | Potent activity reported | [1][3] |

Table 2: In Vitro and In Vivo Toxicity Profile of this compound (Compound B01)

| Assay | Endpoint | Result | Species/Cell Line | Reference |

| In Vitro Cytotoxicity | Cell Growth Inhibition | Inhibited growth at 100 µM (24h) | HL-60, MDA-MB-231, PC-3 | |

| Cytotoxicity | Low cytotoxic effect reported | Mammalian cells | [1][3] | |

| Hemolysis Assay | Hemolysis | Low hemolysis effect reported | [1][3] | |

| In Vivo Acute Toxicity | Toxicity | Relatively low acute toxicity | Mice | [1][3] |

| In Vivo Subacute Toxicity | Toxicity | Relatively low subacute toxicity | Mice | [1][3] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound is an azole derivative that, like other drugs in its class, targets the fungal cell membrane's integrity by disrupting the synthesis of ergosterol.[5] Specifically, it inhibits the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[3][4] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function.[5]

Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to assess the toxicity and efficacy of this compound.

In Vitro Cytotoxicity Assay

-

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.

-

Cell Lines: HL-60 (human promyelocytic leukemia), MDA-MB-231 (human breast adenocarcinoma), and PC-3 (human prostate adenocarcinoma).

-

Methodology:

-

Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to achieve a range of concentrations (e.g., 0-100 µM).

-

The culture medium is replaced with the medium containing the various concentrations of the test compound.

-

Cells are incubated for a specified period (e.g., 24 hours).

-

Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.

-

The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle control.

-

The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting the percentage of inhibition against the log of the compound concentration.

-

In Vivo Murine Model of Systemic Infection

-

Objective: To evaluate the in vivo efficacy of this compound in a systemic Candida albicans infection model.

-

Animal Model: Immunocompetent or immunocompromised mice (e.g., BALB/c or C57BL/6).

-

Methodology:

-

Mice are infected intravenously with a predetermined lethal or sublethal dose of Candida albicans.

-

A control group receives a vehicle, while the treatment group(s) receive this compound at various doses and schedules (e.g., once or twice daily) via a clinically relevant route (e.g., oral or intravenous).

-

The animals are monitored daily for signs of morbidity and mortality.

-

At a predetermined time point post-infection, a subset of animals from each group is euthanized.

-

Target organs, typically the kidneys, are harvested aseptically.

-

The organs are homogenized, and serial dilutions are plated on appropriate agar plates (e.g., Sabouraud Dextrose Agar).

-

The plates are incubated, and the number of colony-forming units (CFUs) is counted to determine the fungal burden in the organs.

-

A significant reduction in the fungal load in the treated group compared to the control group indicates in vivo efficacy.

-

Experimental workflow for in vivo assessment.

Conclusion and Future Directions

The initial toxicity assessment of this compound (Compound B01) suggests a promising therapeutic window, with potent antifungal activity and a favorable preliminary safety profile. Its mechanism of action as a CYP51 inhibitor is well-established for the azole class of antifungals. Further studies are warranted to fully characterize its toxicological properties, including detailed dose-response cytotoxicity studies across a broader range of mammalian cell lines, comprehensive in vivo acute and subacute toxicity studies to establish LD50 and No-Observed-Adverse-Effect-Level (NOAEL), and pharmacokinetic and pharmacodynamic (PK/PD) profiling. These data will be critical for the continued development of this compound as a potential treatment for invasive fungal infections.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of novel selenium-containing azole derivatives as antifungal agents by exploiting the hydrophobic cleft of CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Determination of Antifungal Agent 41

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of in vitro antifungal susceptibility testing. It establishes the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. This data is critical for guiding therapeutic choices, monitoring the emergence of resistance, and in the research and development of new antifungal compounds. These application notes provide a detailed, standardized protocol for determining the MIC of Antifungal Agent 41 against pathogenic fungi, primarily yeasts, based on internationally recognized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5]

The protocols described herein are based on the broth microdilution method, which is considered the gold standard for its accuracy and reproducibility.[1][4][6] An alternative agar dilution method is also briefly described. Adherence to these standardized procedures is essential for generating reliable and comparable data across different laboratories.

Key Principles of MIC Determination

The fundamental principle of MIC testing involves challenging a standardized suspension of a fungal isolate with serial dilutions of an antifungal agent. Following a specified incubation period, the microtiter plates or agar plates are examined for fungal growth. The MIC is the lowest concentration of the antifungal agent that inhibits this visible growth. For certain fungistatic agents like azoles, the endpoint is often defined as a significant reduction in growth (e.g., ≥50%) compared to a drug-free control.[2]

Experimental Protocols

Protocol 1: Broth Microdilution Method for Yeasts

This protocol is adapted from the CLSI M27 and EUCAST methodologies for antifungal susceptibility testing of yeasts.[7][8]

1. Preparation of this compound Stock Solution and Dilutions:

-

Solvent Selection: Dissolve this compound powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL). The solvent should not affect fungal growth at the final concentration used in the assay.

-

Serial Dilutions: Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to prepare working solutions that are twice the final desired concentrations.[9][10] These will be added to the microtiter plates.

2. Media Preparation:

-

Medium: Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer.[1][6][9] Some protocols suggest supplementing with 2% glucose.[8][11]

-

Sterilization: Sterilize the medium by filtration.

3. Inoculum Preparation:

-

Subculture: From a frozen stock, streak the yeast isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.[1]

-

Suspension: Select several well-isolated colonies and suspend them in sterile saline (0.85%).

-

Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm wavelength.[1] This corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Working Inoculum: Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[1]

4. Microtiter Plate Setup:

-

Plate Type: Use sterile, 96-well, U-bottom microtiter plates.[7]

-

Drug Dilutions: Dispense 100 µL of each twofold antifungal working solution into the appropriate wells of the microtiter plate.

-

Controls:

-

Growth Control: 100 µL of sterile drug-free RPMI 1640 medium.

-

Sterility Control: 200 µL of sterile drug-free RPMI 1640 medium.

-

-

Inoculation: Add 100 µL of the working inoculum to each well, except for the sterility control.

5. Incubation:

-

Incubate the microtiter plates at 35°C for 24-48 hours.[6][9] Incubation should be in a moist chamber to prevent evaporation.

6. Reading the MIC:

-

Examine the plates visually or using a microplate reader.

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[2]

Protocol 2: Agar Dilution Method (Alternative)

The agar dilution method is an alternative for testing a large number of isolates.[12][13]

-

Plate Preparation: Prepare a series of agar plates (using RPMI-1640 agar medium) containing serial twofold dilutions of this compound.[12][14]

-

Inoculation: Spot-inoculate a standardized suspension of the fungal isolates onto the surface of the agar plates.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that prevents the macroscopic growth of the organism on the agar.[15]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Preparation of this compound Working Solutions

| Well | Concentration of this compound (µg/mL) - 2x | Volume of Antifungal Stock (µL) | Volume of RPMI 1640 (µL) |

| 1 | 32 | 20 | 980 |

| 2 | 16 | 500 of Well 1 | 500 |

| 3 | 8 | 500 of Well 2 | 500 |

| 4 | 4 | 500 of Well 3 | 500 |

| 5 | 2 | 500 of Well 4 | 500 |

| 6 | 1 | 500 of Well 5 | 500 |

| 7 | 0.5 | 500 of Well 6 | 500 |

| 8 | 0.25 | 500 of Well 7 | 500 |

| 9 | 0.125 | 500 of Well 8 | 500 |

| 10 | 0.0625 | 500 of Well 9 | 500 |

| 11 | Growth Control | 0 | 1000 |

| 12 | Sterility Control | 0 | 1000 |

Table 2: Quality Control (QC) Strains and Expected MIC Ranges

| Quality Control Strain | ATCC Number | Expected MIC Range for Fluconazole (µg/mL) |

| Candida parapsilosis | 22019 | 1.0 - 4.0 |

| Candida krusei | 6258 | 16 - 64 |

Note: The expected MIC ranges for this compound would need to be established through internal validation studies. The ranges for fluconazole are provided as an example.[16]

Mandatory Visualizations

Experimental Workflow for Broth Microdilution MIC Determination

Caption: Workflow for determining the MIC of this compound using the broth microdilution method.

Logical Relationship of MIC Interpretation

Caption: Logical flow for interpreting MIC values based on established clinical breakpoints.[2]

References

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EUCAST: Fungi (AFST) [eucast.org]

- 4. Manual & Automated | MI [microbiology.mlsascp.com]

- 5. Portico [access.portico.org]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. paressaude.com.br [paressaude.com.br]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

Application Note: Time-Kill Kinetics of Fungicidin-41 Against Candida albicans

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The time-kill kinetics assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent. It provides valuable information on the rate and extent of its fungicidal or fungistatic activity over time. This application note describes a standardized protocol for determining the in vitro time-kill kinetics of a novel antifungal agent, Fungicidin-41, against the clinically relevant yeast pathogen, Candida albicans. Understanding the time-dependent killing characteristics of new antifungal candidates is crucial for predicting their potential therapeutic efficacy. While standardized methods for bacterial time-kill assays are well-established, guidelines for antifungal agents are still evolving, though organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide reference methods for antifungal susceptibility testing that inform these protocols.[1][2][3][4][5][6][7][8][9][10]

Principle of the Assay

A starting inoculum of Candida albicans is exposed to various concentrations of Fungicidin-41, typically based on its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[11] At specified time intervals, aliquots are removed from the test suspensions, serially diluted, and plated on a suitable agar medium to determine the number of viable fungal cells (Colony Forming Units, CFU/mL). The change in log10 CFU/mL over time is then plotted to generate time-kill curves, which visually depict the killing kinetics of the antifungal agent. A reduction of ≥3-log10 in CFU/mL from the initial inoculum is generally considered indicative of fungicidal activity.[12][13]

Materials and Reagents

-

Fungicidin-41

-

Candida albicans (e.g., ATCC 90028)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Sabouraud Dextrose Agar (SDA)

-

Sterile 0.9% saline

-

Sterile deionized water

-

Spectrophotometer

-

Shaking incubator

-

Sterile glassware and plasticware (flasks, tubes, pipette tips, etc.)

Experimental Protocol

A detailed, step-by-step protocol for performing the time-kill kinetics assay is provided below. This protocol is based on established methodologies for antifungal time-kill studies.[1][14][15]

Preparation of Media and Reagents

-

RPMI-1640 Medium: Prepare RPMI-1640 medium buffered to a pH of 7.0 with MOPS.[14] Sterilize by filtration.

-

Fungicidin-41 Stock Solution: Prepare a stock solution of Fungicidin-41 in a suitable solvent and sterilize by filtration. Further dilutions should be made in RPMI-1640 medium to achieve the desired test concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).

-

Sabouraud Dextrose Agar (SDA) Plates: Prepare SDA plates for the enumeration of viable fungal colonies.

Inoculum Preparation

-

From a fresh 24-hour culture of C. albicans on an SDA plate, suspend several colonies in sterile saline.

-

Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension 1:10 in RPMI-1640 medium to achieve a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[14][16]

Time-Kill Assay Procedure

-

Dispense the prepared fungal inoculum into flasks containing pre-warmed RPMI-1640 medium with the desired concentrations of Fungicidin-41 (0.5x, 1x, 2x, 4x, and 8x MIC) and a growth control flask without the antifungal agent.

-

Incubate all flasks at 35°C with continuous agitation (e.g., 150 rpm).[14]

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[14]

-

Perform ten-fold serial dilutions of each aliquot in sterile saline.

-

Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates in duplicate.

-

Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.[1]

Data Collection and Analysis

-

Count the number of colonies on the plates that have between 30 and 300 colonies.

-

Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

-

Convert the CFU/mL values to log10 CFU/mL.

-

Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each concentration to generate the time-kill curves.

Data Presentation

The quantitative data from the time-kill kinetics assay should be summarized in a clear and structured table for easy comparison.

Table 1: Time-Kill Kinetics of Fungicidin-41 against Candida albicans

| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | 8x MIC (log10 CFU/mL) |

| 0 | 5.02 | 5.01 | 5.03 | 5.02 | 5.01 | 5.03 |

| 2 | 5.35 | 5.10 | 4.85 | 4.55 | 4.20 | 3.90 |

| 4 | 5.88 | 5.25 | 4.60 | 4.10 | 3.50 | 2.80 |

| 6 | 6.51 | 5.40 | 4.30 | 3.50 | 2.70 | <2.00 |

| 8 | 7.15 | 5.55 | 4.00 | 2.80 | <2.00 | <2.00 |

| 12 | 8.20 | 5.80 | 3.50 | <2.00 | <2.00 | <2.00 |

| 24 | 8.95 | 6.10 | 2.90 | <2.00 | <2.00 | <2.00 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

Caption: Experimental workflow for the antifungal time-kill kinetics assay.

Conclusion

The time-kill kinetics assay is a powerful tool for characterizing the activity of new antifungal agents like Fungicidin-41. By following a standardized protocol, researchers can obtain reproducible data to determine whether an agent is fungicidal or fungistatic and to understand its concentration- and time-dependent effects. This information is critical for the preclinical development of promising new antifungal therapies.

References

- 1. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 4. EUCAST: Fungi (AFST) [eucast.org]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EUCAST: EUCAST - Home [eucast.org]

- 10. EUCAST: Methodology and Instructions [eucast.org]

- 11. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nelsonlabs.com [nelsonlabs.com]

- 13. emerypharma.com [emerypharma.com]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Efficacy of Antifungal Agent 41 in a Murine Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the development of novel therapeutic agents. Preclinical evaluation of these agents in relevant animal models is a critical step in the drug development pipeline. This document provides a detailed protocol for assessing the in vivo efficacy of a hypothetical novel antifungal compound, designated Antifungal Agent 41, in a murine model of disseminated candidiasis. The methodologies described herein are based on established and widely used models for testing antifungal drugs.[1][2]

Experimental Protocols

Animal Model and Husbandry

-

Species and Strain: Female BALB/c mice are frequently used in models of invasive candidiasis.[3]

-

Age and Weight: 6-8 weeks old, with a weight range of 20-24 grams.[3]

-

Housing: Mice should be housed in specific pathogen-free (SPF) conditions in individually ventilated cages with access to sterile food and water ad libitum.

-

Acclimatization: Animals should be allowed to acclimatize for at least 7 days prior to the start of the experiment.

Fungal Strain and Inoculum Preparation

-

Fungal Strain: Candida albicans SC5314, a well-characterized and virulent strain, is recommended.[3]

-

Culture Conditions: The strain is cultured on Sabouraud Dextrose Agar (SDA) plates at 30°C for 24-48 hours. A single colony is then inoculated into Sabouraud Dextrose Broth (SDB) and incubated overnight at 30°C with shaking.

-

Inoculum Preparation: Fungal cells are harvested by centrifugation, washed three times with sterile phosphate-buffered saline (PBS), and then counted using a hemocytometer. The final inoculum concentration is adjusted to 2.5 x 10^5 cells/mL in sterile PBS. The viability of the inoculum should be confirmed by plating serial dilutions on SDA plates.[3]

Murine Model of Disseminated Candidiasis

-

Immunosuppression (Optional): For certain studies, mice can be rendered neutropenic to facilitate a more severe infection. A single intraperitoneal injection of cyclophosphamide (150 mg/kg) and cortisone acetate (250 mg/kg) can be administered prior to infection.

-

Infection: Mice are infected via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared C. albicans inoculum (2.5 x 10^4 cells/mouse).[1]

Treatment Protocol

-

Groups:

-

Group 1: Vehicle control (e.g., PBS or appropriate solvent for this compound)

-

Group 2: this compound (low dose, e.g., 5 mg/kg)

-

Group 3: this compound (high dose, e.g., 20 mg/kg)

-

Group 4: Positive control (e.g., Fluconazole, 10 mg/kg)

-

-

Administration: Treatment is initiated 24 hours post-infection. This compound is administered once daily via oral gavage or intraperitoneal injection for 7 consecutive days.

-

Monitoring: Mice are monitored at least twice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur). Body weight should be recorded daily. Any animal showing signs of being moribund should be humanely euthanized.[3]

Efficacy Endpoints

-

Survival Study: A cohort of mice from each group (n=10-15) is monitored for survival for up to 21 days post-infection. The date of death or euthanasia is recorded.

-

Fungal Burden Determination: A separate cohort of mice (n=5-7 per group) is euthanized at a predetermined time point (e.g., day 8 post-infection, which is 24 hours after the last treatment dose). The kidneys are aseptically harvested, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenates are plated on SDA, and the number of colony-forming units (CFU) is determined after incubation. The results are expressed as log10 CFU per gram of tissue.

Data Presentation

The following tables summarize the hypothetical quantitative data for the in vivo efficacy of this compound.

Table 1: Survival of Mice with Disseminated Candidiasis

| Treatment Group | Dose (mg/kg) | Number of Mice | Survival (%) at Day 21 | Median Survival (Days) |

| Vehicle Control | - | 10 | 0 | 5 |

| This compound | 5 | 10 | 40 | 12 |

| This compound | 20 | 10 | 80 | >21 |

| Fluconazole | 10 | 10 | 70 | >21 |

Table 2: Fungal Burden in Kidneys of Infected Mice

| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/gram of Kidney (± SD) |

| Vehicle Control | - | 6.8 ± 0.5 |

| This compound | 5 | 4.2 ± 0.7 |

| This compound | 20 | 2.5 ± 0.4 |

| Fluconazole | 10 | 3.1 ± 0.6 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vivo efficacy testing.

Potential Signaling Pathway: Ergosterol Biosynthesis

While the precise mechanism of this compound is under investigation, a common target for antifungal drugs is the ergosterol biosynthesis pathway.[4][5] Ergosterol is an essential component of the fungal cell membrane.[4]

Caption: Inhibition of the ergosterol biosynthesis pathway.

References

- 1. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. niaid.nih.gov [niaid.nih.gov]

- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]